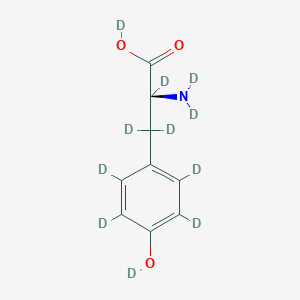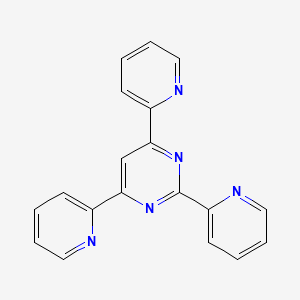
2,4,6-Tris(2-pyridyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(2-pyridyl)pyrimidine is an organic compound with the molecular formula C18H12N6 It is a heterocyclic compound that contains both pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(2-pyridyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of 2-cyanopyrimidine with pyridine derivatives under specific conditions. For example, the trimerization of 2-cyanopyrimidine at 160°C can yield the desired product . Another method involves the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave irradiation and hexamethyldisilazane as a nitrogen source has been reported for the synthesis of related compounds . This method offers a general protocol for the efficient synthesis of functionalized pyridines and pyrimidines.
化学反应分析
Types of Reactions: 2,4,6-Tris(2-pyridyl)pyrimidine can undergo various chemical reactions, including substitution and complexation reactions. It is known to form complexes with transition metals such as palladium and platinum .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include Lewis acids, which play a crucial role in the selective synthesis of six-membered heterocycles . The use of microwave irradiation has also been reported to enhance reaction efficiency.
Major Products: The major products formed from the reactions of this compound include metal complexes and functionalized heterocycles.
科学研究应用
2,4,6-Tris(2-pyridyl)pyrimidine has been extensively studied for its potential applications in scientific research. Some of its notable applications include:
Biology: The compound’s ability to form complexes with transition metals makes it a valuable tool in bioinorganic chemistry. It can be used to study metal-protein interactions and enzyme mechanisms.
作用机制
2,4,6-Tris(2-pyridyl)pyrimidine can be compared with other similar compounds, such as 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine and 2,4,6-Tris(4-pyridyl)-1,3,5-triazine . These compounds share similar structural features but differ in their chemical properties and applications. For example, 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine is known for its use in coordination chemistry and the synthesis of metal complexes .
相似化合物的比较
- 2,4,6-Tris(2-pyrimidyl)-1,3,5-triazine
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
- 2,4,6-Tris(trimethylsilyl)oxy-pyrimidine
属性
分子式 |
C19H13N5 |
|---|---|
分子量 |
311.3 g/mol |
IUPAC 名称 |
2,4,6-tripyridin-2-ylpyrimidine |
InChI |
InChI=1S/C19H13N5/c1-4-10-20-14(7-1)17-13-18(15-8-2-5-11-21-15)24-19(23-17)16-9-3-6-12-22-16/h1-13H |
InChI 键 |
SBSUVBGBKTZWJY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


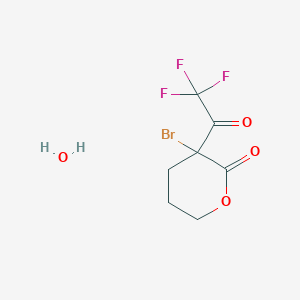
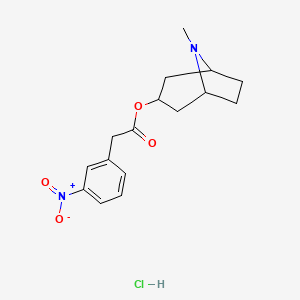
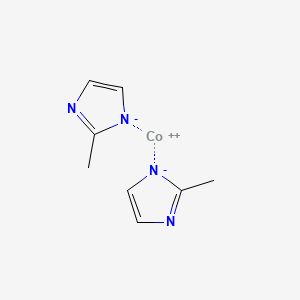
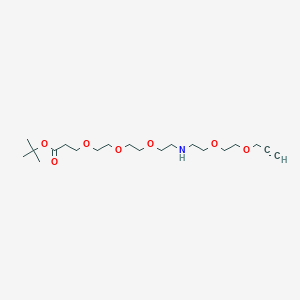
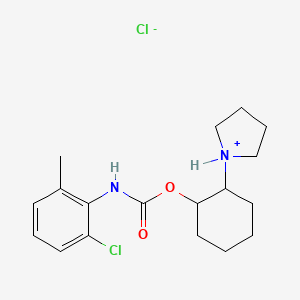
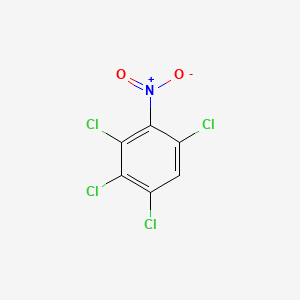
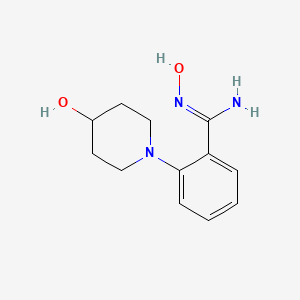
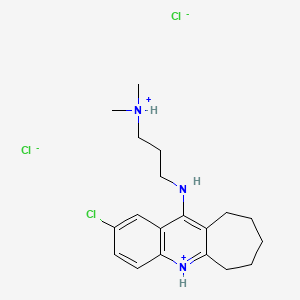
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
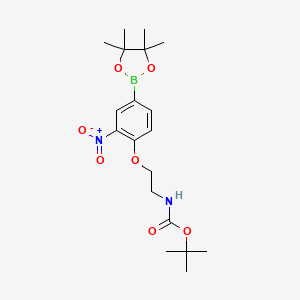
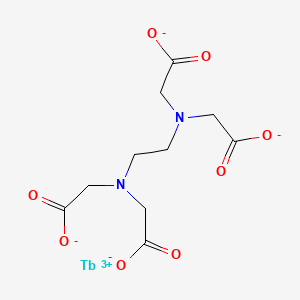
![3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride](/img/structure/B13730481.png)
